6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of the bromine atom into the isoquinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Chlorine is introduced using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Fluorination: Fluorine is incorporated using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: The methyl group is introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Reactions typically occur in acidic or basic media at elevated temperatures.
Reduction: Reactions are often carried out in anhydrous solvents under inert atmosphere.
Substitution: These reactions usually require polar aprotic solvents and may be catalyzed by transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.
Scientific Research Applications
6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h3,5,14H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAHWINGTTWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C(=CC(=C2Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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